![molecular formula C19H17ClN4O4 B14751700 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride CAS No. 1172-37-8](/img/structure/B14751700.png)
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is a complex organic compound known for its unique chemical properties and applications It is characterized by the presence of both dimethylamino and dinitrophenyl groups attached to a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium (Zincke) salts . This reaction is carried out under reflux conditions in methanol for several days to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, particularly involving the dimethylamino and dinitrophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized forms of the compound, while reduction reactions can produce reduced forms with different electronic properties .
Scientific Research Applications
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride has several scientific research applications:
Biology: The compound’s unique properties make it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of electrochromic devices and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride involves its interaction with molecular targets through its electrochemical properties. The compound can undergo reversible redox reactions, which are accompanied by changes in its electronic absorption spectra . These properties make it useful in applications where controlled switching and data storage are required.
Comparison with Similar Compounds
Similar Compounds
4,4′-Bipyridinium derivatives: These compounds share similar electrochemical properties and are used in similar applications.
(2,4-Dinitrophenyl)pyridinium chloride: A closely related compound with similar structural features.
Methanone, [4-(dimethylamino)phenyl]phenyl-: Another compound with a dimethylamino group, used in different applications.
Uniqueness
4-[4-(Dimethylamino)phenyl]-1-(2,4-dinitrophenyl)pyridin-1-ium chloride is unique due to its combination of dimethylamino and dinitrophenyl groups, which impart distinct electrochemical properties. This makes it particularly valuable in the study of redox processes and the development of materials with specific electronic characteristics.
Properties
CAS No. |
1172-37-8 |
|---|---|
Molecular Formula |
C19H17ClN4O4 |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
4-[1-(2,4-dinitrophenyl)pyridin-1-ium-4-yl]-N,N-dimethylaniline;chloride |
InChI |
InChI=1S/C19H17N4O4.ClH/c1-20(2)16-5-3-14(4-6-16)15-9-11-21(12-10-15)18-8-7-17(22(24)25)13-19(18)23(26)27;/h3-13H,1-2H3;1H/q+1;/p-1 |
InChI Key |
CMBQXPGSZJOQJC-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CC=[N+](C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


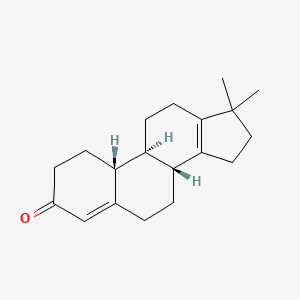
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
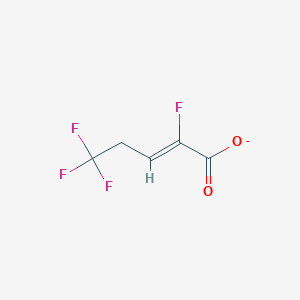
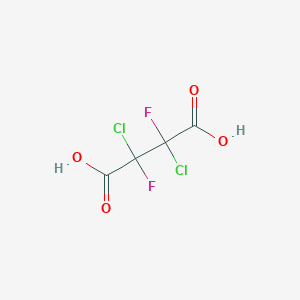
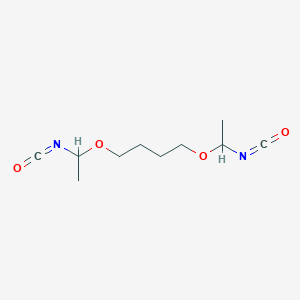
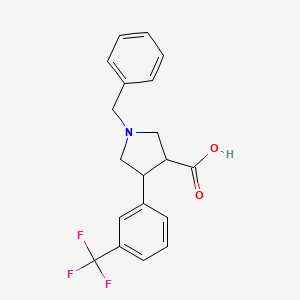
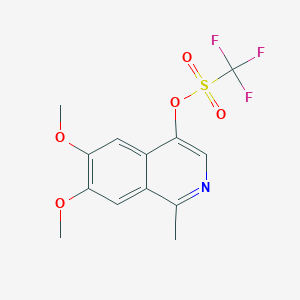
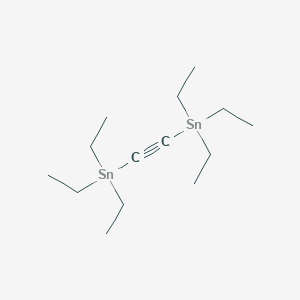
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)
![2-(3-Methylnaphtho[2,1-d][1,3]thiazol-2(3H)-ylidene)-1-phenylethan-1-one](/img/structure/B14751678.png)
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14751683.png)
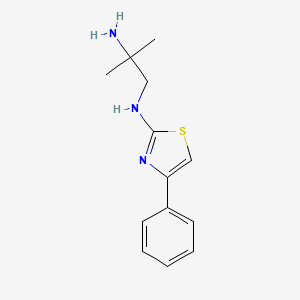
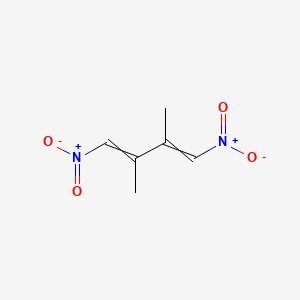
![Methanesulfonic acid, [[(4-aminophenyl)sulfonyl]amino]-](/img/structure/B14751713.png)
